![molecular formula C5H7N3O2 B1329901 1,4-Dimethyl-5-nitroimidazole CAS No. 57658-79-4](/img/structure/B1329901.png)
1,4-Dimethyl-5-nitroimidazole
Overview
Description
1,4-Dimethyl-5-nitroimidazole is a chemical compound with the molecular formula C5H7N3O2 . It is a derivative of imidazole, a heterocyclic compound that consists of a five-membered ring with two non-adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of 1,4-Dimethyl-5-nitroimidazole and its derivatives has been a subject of research. For instance, imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . Other methods involve the use of nitration reactions and the Van Leusen method .
Molecular Structure Analysis
The molecular structure of 1,4-Dimethyl-5-nitroimidazole consists of a five-membered ring with two non-adjacent nitrogen atoms . The compound has a molecular weight of 141.13 g/mol . Its InChIKey is FEGUTYIXCZDKJV-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving 1,4-Dimethyl-5-nitroimidazole are diverse. For instance, it has been used in the synthesis of various molecular hybrids and conjugates bearing the imidazole moiety . Additionally, it has been used in the synthesis of novel enantiopure amides containing the drug-like 5-nitroimidazole scaffold .
Physical And Chemical Properties Analysis
1,4-Dimethyl-5-nitroimidazole has a molecular weight of 141.13 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 63.6 Ų .
Scientific Research Applications
Antibacterial Agent
“1,4-Dimethyl-5-nitroimidazole” has been found to exhibit significant in vitro activity against various bacterial strains such as E. coli, S. aureus, and P. aeruginosa . This suggests its potential use as an antibacterial agent in medical treatments.
Antiparasitic Treatment
Compounds containing 5-nitroimidazole, like “1,4-Dimethyl-5-nitroimidazole”, are commonly used in medicine to inhibit the growth of anaerobic bacteria and some protozoa , indicating its application in antiparasitic treatments.
Cancer Research
In cancer research, “1,4-Dimethyl-5-nitroimidazole” has been evaluated for its radiosensitizing properties. Studies compare its effectiveness with other nitroimidazole analogues in ex vivo assays of surviving clonogens and with in vivo tumor growth inhibition .
Synthesis of Imidazoles
The compound also plays a role in the synthesis of imidazoles. It can be used as a precursor or intermediate in the synthesis process, contributing to the development of various imidazole derivatives .
Chemotherapeutic Applications
Due to its diverse pharmacological activities, “1,4-Dimethyl-5-nitroimidazole” is explored for its use as a chemotherapeutic agent with potential anti-cancer, anti-HIV, anti-tuberculosis, and anti-leishmaniasis properties .
Imaging Agents in Medicine
The compound’s properties also make it a candidate for use as an imaging agent in medical diagnostics, aiding in the visualization of certain diseases or conditions .
Mechanism of Action
While the specific mechanism of action for 1,4-Dimethyl-5-nitroimidazole is not explicitly stated in the retrieved sources, nitroimidazoles, a class of antibiotics that include 1,4-Dimethyl-5-nitroimidazole, work by disrupting the DNA of susceptible bacteria and inhibiting the protein synthesis of the cell wall, leading to cell death .
properties
IUPAC Name |
1,4-dimethyl-5-nitroimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-5(8(9)10)7(2)3-6-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGUTYIXCZDKJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206358 | |
Record name | 1,4-Dimethyl-5-nitro-1H-imidazole (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-5-nitroimidazole | |
CAS RN |
57658-79-4 | |
Record name | Imidazole, 1,4-dimethyl-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057658794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dimethyl-5-nitro-1H-imidazole (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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